Phthalimide-PEG4-PDM-OTBS

Catalog No.
S12899550
CAS No.
M.F
C27H44N2O7Si
M. Wt
536.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalimide-PEG4-PDM-OTBS

Product Name

Phthalimide-PEG4-PDM-OTBS

IUPAC Name

2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione

Molecular Formula

C27H44N2O7Si

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1

InChI Key

NLFPGFSSIZQXNJ-FCHUYYIVSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O

Phthalimide-PEG4-PDM-OTBS is a specialized chemical compound that functions as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound integrates phthalimide with a polyethylene glycol (PEG) chain and a PDM (pyrrolidine dicarboxylic acid) moiety, modified with an OTBS (tert-butyldimethylsilyl) protecting group. The structure enhances solubility and stability, making it suitable for biological applications, particularly in drug discovery and protein degradation strategies .

, primarily involving the formation of covalent bonds with target proteins. The phthalimide moiety can undergo nucleophilic substitution reactions, which are critical in the context of PROTACs, where it facilitates the recruitment of E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation. The reactions typically involve:

  • Nucleophilic attack: The nitrogen atom in phthalimide acts as a nucleophile, attacking electrophilic centers on target proteins or other reactants.
  • Deprotection: The OTBS group can be removed under specific conditions to expose reactive sites for further functionalization or interaction with biological targets.

Phthalimide-PEG4-PDM-OTBS exhibits significant biological activity due to its role in PROTAC technology. PROTACs leverage this compound to selectively degrade target proteins involved in various diseases, including cancer. By linking an E3 ligase to the target protein via this compound, it facilitates the ubiquitination process, leading to proteasomal degradation of the protein. This mechanism allows for targeted therapy with potentially fewer side effects compared to traditional small molecule inhibitors .

The synthesis of Phthalimide-PEG4-PDM-OTBS generally involves several key steps:

  • Synthesis of Phthalimide: Phthalimide can be synthesized by heating phthalic anhydride with ammonia or using ammonium carbonate .
  • Formation of PEG Linker: The PEG chain is synthesized through standard methods involving the polymerization of ethylene oxide.
  • Attachment of PDM: The PDM moiety is introduced through coupling reactions that link the carboxylic acid groups of PDM with hydroxyl or amine groups on the PEG.
  • Protection with OTBS: Finally, the OTBS group is added to protect reactive sites during synthesis and handling.

Each step requires careful optimization to ensure high yield and purity of the final product .

Phthalimide-PEG4-PDM-OTBS is primarily used in:

  • Drug Development: As a linker in PROTACs for targeted protein degradation.
  • Bioconjugation: In creating bioconjugates that can selectively bind to proteins or other biomolecules.
  • Chemical Biology Research: Facilitating studies on protein function and interactions through targeted degradation methods.

The versatility of this compound makes it valuable in both academic research and pharmaceutical applications .

Interaction studies involving Phthalimide-PEG4-PDM-OTBS focus on its ability to bind specifically to target proteins and E3 ligases. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between the compound and its targets.
  • Mass Spectrometry: For analyzing complex formation and confirming successful conjugation.
  • Cellular Assays: To evaluate the biological effects of protein degradation mediated by PROTACs containing this compound.

These studies help elucidate the mechanism of action and optimize the design of new PROTACs .

Phthalimide-PEG4-PDM-OTBS shares structural similarities with several other compounds used in drug development and chemical biology. Here are some comparable compounds:

Compound NameStructure/FunctionUnique Features
PhthalimidePrecursor for amines; used in Gabriel synthesisStrong nucleophilic properties
Tetraethylene Glycol Dimethyl EtherSolvent; used in drug formulationHigh solubility but lacks targeting capability
Dipeptide-based PROTACsTargeted protein degradation using peptide linkersSpecificity towards peptide substrates
Ubiquitin-like modifiersInvolved in protein degradation pathwaysDirect involvement in cellular ubiquitination

Phthalimide-PEG4-PDM-OTBS is unique due to its combination of hydrophilicity from PEG, reactivity from phthalimide, and stability from OTBS protection, making it particularly effective for use in PROTAC technology

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

536.29177828 g/mol

Monoisotopic Mass

536.29177828 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

Explore Compound Types